molecular formula C13H16N2S B455085 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine CAS No. 438223-45-1

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine

Cat. No.: B455085
CAS No.: 438223-45-1
M. Wt: 232.35g/mol
InChI Key: FARHNGNYUDSWBE-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a thiazole ring substituted with a methyl group at the 5-position, a propylphenyl group at the 4-position, and an amine group at the 2-position

Scientific Research Applications

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction might proceed as follows:

    Starting Materials: 4-Propylbenzaldehyde, methylamine, and thiourea.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.

    Procedure: The 4-propylbenzaldehyde is first reacted with methylamine to form an imine intermediate. This intermediate then undergoes cyclization with thiourea to form the thiazole ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography might be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylthiazole: Similar structure but lacks the propyl and methyl substituents.

    5-Methylthiazole: Similar structure but lacks the propylphenyl group.

    4-Propylphenylthiazole: Similar structure but lacks the methyl group.

Uniqueness

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine is unique due to the specific combination of substituents on the thiazole ring. This unique structure can confer specific chemical and biological properties, making it valuable for certain applications where other thiazole derivatives might not be as effective.

Properties

IUPAC Name

5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-3-4-10-5-7-11(8-6-10)12-9(2)16-13(14)15-12/h5-8H,3-4H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARHNGNYUDSWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357088
Record name 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438223-45-1
Record name 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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